Cas no 899710-23-7 (2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid)

2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid is a benzoxazine derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a fused benzoxazine ring system coupled with a butanoic acid moiety, offering versatility as an intermediate in synthetic chemistry. The compound's stability and reactivity make it suitable for further functionalization, enabling the development of bioactive molecules. Its oxazinone core contributes to potential biological activity, particularly in antimicrobial or anti-inflammatory contexts. The presence of both carbonyl and carboxylic acid groups enhances its utility in conjugation and derivatization reactions. This compound is valued for its balanced physicochemical properties, facilitating solubility and handling in laboratory settings.
2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid structure
899710-23-7 structure
Product Name:2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid
CAS No:899710-23-7
MF:C12H13NO4
MW:235.235923528671
CID:1070897
Update Time:2025-05-21

2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-butanoic acid
    • 2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid
    • Inchi: 1S/C12H13NO4/c1-2-8(12(15)16)13-9-5-3-4-6-10(9)17-7-11(13)14/h3-6,8H,2,7H2,1H3,(H,15,16)
    • InChI Key: NKHFPPQOFJMSST-UHFFFAOYSA-N
    • SMILES: O1CC(N(C2C=CC=CC1=2)C(C(=O)O)CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid Security Information

  • HazardClass:IRRITANT

2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O992155-10mg
2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid
899710-23-7
10mg
$ 50.00 2022-06-03
TRC
O992155-50mg
2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid
899710-23-7
50mg
$ 95.00 2022-06-03
TRC
O992155-100mg
2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid
899710-23-7
100mg
$ 115.00 2022-06-03
Key Organics Ltd
BS-4437-1MG
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
899710-23-7 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
BS-4437-5MG
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
899710-23-7 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
BS-4437-10MG
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
899710-23-7 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
BS-4437-20MG
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
899710-23-7 >90%
20mg
£76.00 2023-04-19
Key Organics Ltd
BS-4437-50MG
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
899710-23-7 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
BS-4437-100MG
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
899710-23-7 >90%
100mg
£146.00 2025-02-09
A2B Chem LLC
AH95395-1mg
2-(3-Oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)butanoic acid
899710-23-7 90%
1mg
$146.00 2024-04-19

Additional information on 2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid

2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid: A Comprehensive Overview

The compound 2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid, identified by the CAS number 899710-23-7, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as benzoxazines, which are derivatives of benzene fused with an oxazine ring. The presence of the butanoic acid group further enhances its functional versatility.

Recent studies have highlighted the unique properties of this compound, particularly its role in biochemical processes and its potential as a precursor in the synthesis of more complex molecules. Researchers have explored its ability to act as a building block in the development of novel pharmaceutical agents and agricultural chemicals. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties, making them candidates for drug development.

The structural integrity of 2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid is a result of its intricate molecular architecture. The benzoxazine ring system provides a rigid framework that can be modified to introduce various functional groups, thereby tailoring the compound's properties for specific applications. This flexibility has led to its use in both academic research and industrial settings.

In terms of synthesis, this compound can be prepared through a variety of methods, including condensation reactions and cyclization processes. A notable approach involves the reaction of an appropriate aldehyde with an amine derivative in the presence of a catalyst to form the benzoxazine ring. The subsequent introduction of the butanoic acid group is achieved through esterification or other suitable reactions. These methods have been optimized in recent years to improve yield and purity.

The application of this compound extends beyond traditional chemical synthesis. Recent advancements in materials science have explored its use as a component in advanced polymers and coatings. Its ability to form stable bonds with other molecules makes it an attractive option for developing high-performance materials with tailored mechanical and thermal properties.

In conclusion, 2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid, CAS No. 899710, represents a significant advancement in organic chemistry. Its versatile structure and potential applications across multiple disciplines make it a subject of ongoing research interest. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in both academic and industrial contexts.

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